3-chloro-N-(2-ethyl-6-methylphenyl)-6-methyl-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-(2-ethyl-6-methylphenyl)-6-methyl-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a chloro group, an ethyl group, and a methyl group attached to a benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-ethyl-6-methylphenyl)-6-methyl-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and benzene derivatives.
Introduction of Substituents: The chloro, ethyl, and methyl groups are introduced through electrophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-ethyl-6-methylphenyl)-6-methyl-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Electrophilic and nucleophilic substitution reactions are common for modifying the aromatic ring and attached groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-chloro-N-(2-ethyl-6-methylphenyl)-6-methyl-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-ethyl-6-methylphenyl)-6-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide
- 3-chloro-N-(2-ethylphenyl)-4-methoxybenzamide
- 3-chloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide
Uniqueness
3-chloro-N-(2-ethyl-6-methylphenyl)-6-methyl-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern on the benzothiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C19H18ClNOS |
---|---|
Molecular Weight |
343.9 g/mol |
IUPAC Name |
3-chloro-N-(2-ethyl-6-methylphenyl)-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H18ClNOS/c1-4-13-7-5-6-12(3)17(13)21-19(22)18-16(20)14-9-8-11(2)10-15(14)23-18/h5-10H,4H2,1-3H3,(H,21,22) |
InChI Key |
QJEVPWXEHNFCRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)C)Cl)C |
Origin of Product |
United States |
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